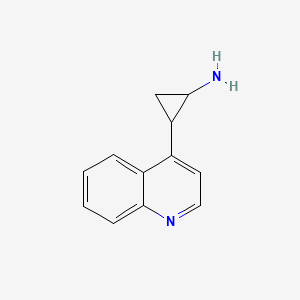
2-(Quinolin-4-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-4-yl)cyclopropan-1-amine is a chemical compound that features a quinoline ring attached to a cyclopropane ring with an amine group The quinoline ring is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)cyclopropan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the cyclopropane ring and the amine group. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the quinoline ring. The cyclopropane ring can be introduced through cyclopropanation reactions using diazo compounds and metal catalysts. The amine group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Quinolin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Quinolin-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but without the cyclopropane ring and amine group.
2-(Quinolin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclopropane ring.
4-Aminoquinoline: Similar structure but with an amino group directly attached to the quinoline ring.
Uniqueness: 2-(Quinolin-4-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule. This structural feature can enhance its biological activity and make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-quinolin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7,13H2 |
Clé InChI |
IENQQYAYUPAZCB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


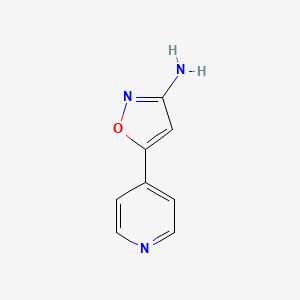
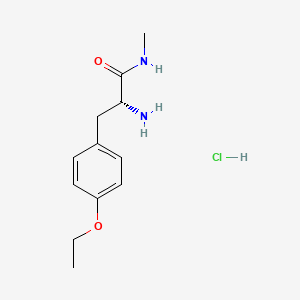
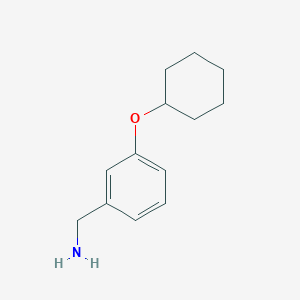


![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
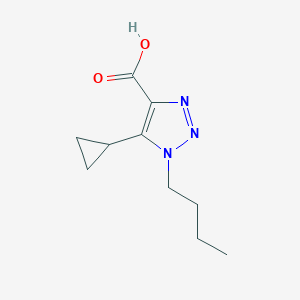


![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
